N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide
Description
N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide is a complex organic compound that belongs to the class of isoindoline derivatives Isoindolines are important heterocyclic compounds that are present in many bioactive molecules and have a wide array of biological activities
Properties
IUPAC Name |
N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-18-8-4-3-7-17(18)20(28)24-23-19(27)13-9-11-14(12-10-13)25-21(29)15-5-1-2-6-16(15)22(25)30/h1-12,26,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGSQMPVKUDIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC(=O)C2=CC=C(C=C2)N3C(=C4C=CC=CC4=C3O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide typically involves the reaction of 1,3-dihydroxyisoindoline with 4-benzoyl chloride and 2-hydroxybenzamide under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient mixing and heating systems. The use of continuous flow reactors can also improve the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and hydroxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide
- 4-(1,3-dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide is unique due to its specific structural features, such as the presence of both isoindoline and benzoyl moieties, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
